molecular formula C18H28N2O4S B6067129 ethyl 1-[(dimethylamino)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate

ethyl 1-[(dimethylamino)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate

Cat. No. B6067129
M. Wt: 368.5 g/mol
InChI Key: QDXIORXMXKIJLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[(dimethylamino)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate, also known as EMD 638683, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Ethyl 1-[(dimethylamino)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate 638683 has been the focus of several scientific research studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related conditions. Additionally, ethyl 1-[(dimethylamino)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate 638683 has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

Mechanism of Action

The mechanism of action of ethyl 1-[(dimethylamino)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate 638683 is not fully understood, but it is believed to act as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. By inhibiting COX-2, ethyl 1-[(dimethylamino)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate 638683 may reduce inflammation and pain.
Biochemical and Physiological Effects
ethyl 1-[(dimethylamino)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate 638683 has been shown to have anti-inflammatory and analgesic effects in preclinical studies. It has also been shown to inhibit the growth of cancer cells in vitro. However, further research is needed to determine the full extent of its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 1-[(dimethylamino)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate 638683 in lab experiments is its potential therapeutic applications, which may lead to the development of new treatments for pain, inflammation, and cancer. However, a limitation of using ethyl 1-[(dimethylamino)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate 638683 is its limited availability and high cost, which may make it difficult for some researchers to obtain and use in their experiments.

Future Directions

There are several future directions for research on ethyl 1-[(dimethylamino)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate 638683. One area of interest is the development of new treatments for pain and inflammation-related conditions using ethyl 1-[(dimethylamino)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate 638683. Additionally, further research is needed to determine the full extent of its anti-cancer properties and its potential use in cancer treatment. Finally, research is needed to determine the safety and efficacy of ethyl 1-[(dimethylamino)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate 638683 in humans, which may lead to its development as a new therapeutic agent.

Synthesis Methods

Ethyl 1-[(dimethylamino)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate 638683 can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the reaction of piperidine with 2-methylbenzyl chloride in the presence of a base to form 3-(2-methylbenzyl)piperidine. This compound is then reacted with ethyl chloroformate and N,N-dimethylsulfamide to form ethyl 1-[(dimethylamino)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate 638683.

properties

IUPAC Name

ethyl 1-(dimethylsulfamoyl)-3-[(2-methylphenyl)methyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4S/c1-5-24-17(21)18(13-16-10-7-6-9-15(16)2)11-8-12-20(14-18)25(22,23)19(3)4/h6-7,9-10H,5,8,11-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXIORXMXKIJLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)S(=O)(=O)N(C)C)CC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.